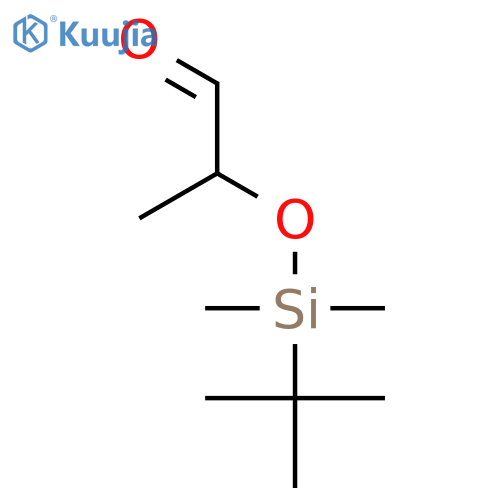Cas no 111819-71-7 ((R)-2-(tert-Butyldimethylsilyloxy)propanal)

111819-71-7 structure
商品名:(R)-2-(tert-Butyldimethylsilyloxy)propanal
CAS番号:111819-71-7
MF:C9H20O2Si
メガワット:188.33940410614
MDL:MFCD11501226
CID:1199274
PubChem ID:10987035
(R)-2-(tert-Butyldimethylsilyloxy)propanal 化学的及び物理的性質
名前と識別子
-
- Propanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (R)-
- (2R)-2-[tert-butyl(dimethyl)silyl]oxypropanal
- (R)-2-(TERT-BUTYL-DIMETHYL-SILANYLOXY)-PROPIONALDEHYDE
- (R)-2-(tert-Butyldimethylsilyloxy)propanal
- Propanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-
- 111819-71-7
- YMIIHJBTQLZXBV-MRVPVSSYSA-N
- AKOS006324800
- DTXSID30450837
- EN300-25983172
- A910336
- J-002636
- (2R)-2-(tert-butyldimethylsilyloxy)propanal
- (2R)-2-(t-butyldimethylsilyloxy)propanal
- DB-310261
- SCHEMBL4822585
- (R)-2-(tert-Butyl-dimethyl-silanyloxy)-propionaldehyde (
- (2R)-2-[(TERT-BUTYLDIMETHYLSILYL)OXY]PROPANAL
-
- MDL: MFCD11501226
- インチ: InChI=1S/C9H20O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h7-8H,1-6H3/t8-/m1/s1
- InChIKey: YMIIHJBTQLZXBV-MRVPVSSYSA-N
- ほほえんだ: CC(C=O)O[Si](C)(C)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 188.123256411g/mol
- どういたいしつりょう: 188.123256411g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
(R)-2-(tert-Butyldimethylsilyloxy)propanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-264210A-1g |
(R)-2-(tert-butyldimethylsilyloxy)propanal, |
111819-71-7 | ≥95% | 1g |
¥8123.00 | 2023-09-05 | |
| TRC | B285148-50mg |
(R)-2-(tert-Butyldimethylsilyloxy)propanal |
111819-71-7 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B285148-100mg |
(R)-2-(tert-Butyldimethylsilyloxy)propanal |
111819-71-7 | 100mg |
$ 250.00 | 2022-06-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-264210-100 mg |
(R)-2-(tert-butyldimethylsilyloxy)propanal, |
111819-71-7 | ≥95% | 100MG |
¥2,933.00 | 2023-07-10 | |
| Enamine | EN300-25983172-2.5g |
(2R)-2-[(tert-butyldimethylsilyl)oxy]propanal |
111819-71-7 | 95% | 2.5g |
$2127.0 | 2024-06-18 | |
| Enamine | EN300-25983172-5.0g |
(2R)-2-[(tert-butyldimethylsilyl)oxy]propanal |
111819-71-7 | 95% | 5.0g |
$3147.0 | 2024-06-18 | |
| Enamine | EN300-25983172-0.1g |
(2R)-2-[(tert-butyldimethylsilyl)oxy]propanal |
111819-71-7 | 95% | 0.1g |
$376.0 | 2024-06-18 | |
| Enamine | EN300-25983172-0.5g |
(2R)-2-[(tert-butyldimethylsilyl)oxy]propanal |
111819-71-7 | 95% | 0.5g |
$847.0 | 2024-06-18 | |
| Enamine | EN300-25983172-1.0g |
(2R)-2-[(tert-butyldimethylsilyl)oxy]propanal |
111819-71-7 | 95% | 1.0g |
$1086.0 | 2024-06-18 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-264210A-1 g |
(R)-2-(tert-butyldimethylsilyloxy)propanal, |
111819-71-7 | ≥95% | 1g |
¥8,123.00 | 2023-07-10 |
(R)-2-(tert-Butyldimethylsilyloxy)propanal 関連文献
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
111819-71-7 ((R)-2-(tert-Butyldimethylsilyloxy)propanal) 関連製品
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
